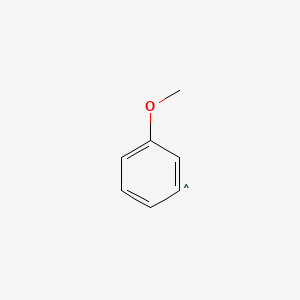

3-Methoxyphenyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

18815-11-7 |

|---|---|

分子式 |

C7H7O |

分子量 |

107.13 g/mol |

InChI |

InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-3,5-6H,1H3 |

InChI 键 |

JIQNWFBLYKVZFY-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C[C]=C1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methoxyphenol (B1666288), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes experimental workflows for clarity.

Introduction

3-Methoxyphenol, also known as m-hydroxyanisole or resorcinol (B1680541) monomethyl ether, is a valuable building block in organic synthesis.[1][3][4] Its bifunctional nature, containing both a hydroxyl and a methoxy (B1213986) group, allows for a wide range of chemical transformations, making it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] This guide outlines a common and efficient method for its preparation and the analytical techniques used to confirm its identity and purity.

Synthesis of 3-Methoxyphenol

The most prevalent and well-documented method for the synthesis of 3-methoxyphenol is the selective methylation of resorcinol using dimethyl sulfate (B86663).[3][5][6][7] An optimized version of this procedure, employing a phase transfer catalyst to improve yield and purity, is also presented.

Synthesis via Selective Methylation of Resorcinol

This method involves the reaction of resorcinol with dimethyl sulfate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion of resorcinol attacks the methyl group of dimethyl sulfate.

A common procedure involves treating resorcinol with sodium hydroxide (B78521) to form the monosodium salt, followed by the addition of dimethyl sulfate.[3][5][7] The temperature is controlled to favor mono-methylation.[3][5]

An optimized protocol using a phase transfer catalyst has been reported to achieve higher yields and purity. [6] This method utilizes a toluene-water system with tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst.[6]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11.0 g (0.1 mol) of resorcinol, 0.5 g of tetrabutylammonium bromide (TBAB), 50 mL of toluene (B28343), and 50 mL of a 2 mol/L sodium hydroxide solution.

-

Reaction Conditions: Stir the mixture and heat to 80°C.

-

Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture.

-

Reaction Time: After the addition is complete, continue the reaction for 8 hours at 80°C.

-

Work-up:

-

Cool the reaction mixture and adjust the pH to weakly acidic with glacial acetic acid.

-

Separate the organic phase.

-

Extract the aqueous phase with 25 mL of toluene.

-

Combine the organic phases and wash with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the toluene under reduced pressure.

-

Perform vacuum distillation and collect the fraction at 115-118°C (at 0.67 kPa). This yields approximately 8.5 g of 3-methoxyphenol.[6]

-

Alternative Synthesis Route

Another reported method for the synthesis of 3-methoxyphenol involves the oxidation of 3-methoxyphenylboronic acid.[5] A general procedure for the oxidation of phenylboronic acids to phenols involves the use of hydrogen peroxide.[5]

Characterization of 3-Methoxyphenol

The identity and purity of the synthesized 3-methoxyphenol are confirmed through various analytical techniques, including spectroscopic methods and determination of physical properties.

Physical Properties

The following table summarizes the key physical properties of 3-methoxyphenol.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| Appearance | Colorless to light yellow transparent oily liquid | [1] |

| Boiling Point | 113-115 °C at 5 mmHg144 °C at 25 mmHg243 °C (lit.) | [3][5][7] |

| Density | 1.131 g/mL at 25 °C | [3][5][7] |

| Refractive Index | n²⁰/D 1.552 | [3][5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-methoxyphenol.

-

¹H NMR: The proton NMR spectrum of 3-methoxyphenol typically shows signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.[8][9] The aromatic protons appear in the range of 6.4-7.1 ppm, the methoxy protons as a singlet around 3.8 ppm, and the hydroxyl proton as a broad singlet.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms.[9][10] The carbon of the methoxy group appears around 55 ppm, while the aromatic carbons are observed in the region of 100-160 ppm.[9]

The IR spectrum of 3-methoxyphenol displays characteristic absorption bands that confirm the presence of its functional groups.[11][12]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Phenol) | 1200-1260 |

| C-O Stretch (Ether) | 1000-1300 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-methoxyphenol.[13][14] The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 124.[4]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for 3-methoxyphenol.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

- 4. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-Methoxyphenol(150-19-6) 1H NMR [m.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-Methoxyphenol(150-19-6) IR Spectrum [m.chemicalbook.com]

- 12. IR Comparison [webspectra.chem.ucla.edu]

- 13. 3-Methoxyphenol(150-19-6) MS spectrum [chemicalbook.com]

- 14. 3-Methoxyphenol, TMS derivative [webbook.nist.gov]

Spectroscopic Profile of 3-Methoxyphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyphenyl (also known as 3-methoxyphenol), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | t | 1H | Ar-H |

| 6.50-6.41 | m | 3H | Ar-H |

| 5.34 | s | 1H | -OH |

| 3.77 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-O (methoxy) |

| 155.6 | C-OH |

| 131.5 | Ar-CH |

| 105.2 | Ar-CH |

| 104.5 | Ar-CH |

| 102.2 | Ar-CH |

| 55.3 | -OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3550 - 3230 | O-H stretch (broad, indicating hydrogen bonding) |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600 - 1440 | Aromatic C=C ring stretch |

| ~1230 - 1140 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 124 | 99.99 | [M]⁺ (Molecular Ion) |

| 81 | 39.50 | Fragment Ion |

| 95 | 34.90 | Fragment Ion |

| 53 | 32.00 | Fragment Ion |

| 39 | 36.20 | Fragment Ion |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.

-

A single drop of the compound is placed on the surface of one salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

Spectral Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

The concentration is typically in the range of 10-100 µg/mL.

GC-MS Parameters:

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Column: A non-polar or medium-polarity capillary column is suitable for separation.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

Mass Spectrometer Parameters (EI):

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

Mass Range: The detector is set to scan a mass-to-charge (m/z) ratio range that includes the molecular weight of the compound (e.g., m/z 35-300).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

physical and chemical properties of 3-Methoxyphenyl

Introduction

3-Methoxyphenol (B1666288), also known as m-hydroxyanisole or resorcinol (B1680541) monomethyl ether, is an aromatic organic compound with the chemical formula C₇H₈O₂.[1][2][3] It is a member of the phenol (B47542) class, characterized by a hydroxyl group bonded to a benzene (B151609) ring, and also a monomethoxybenzene due to the presence of a methoxy (B1213986) substituent at the 3-position.[1][4] This versatile intermediate plays a significant role in various chemical syntheses, most notably as a precursor in the production of vanillin.[2] It appears as a clear pink-red or colorless to pale yellow liquid with a characteristic phenolic, caramel-like odor.[4][5][6][7]

Physical and Chemical Properties

The unique reactivity and physical characteristics of 3-Methoxyphenol are dictated by its molecular structure, featuring both a hydroxyl and a methoxy group on the benzene ring.

Table 1: Physical Properties of 3-Methoxyphenol

| Property | Value |

| Molecular Formula | C₇H₈O₂[2][3][6] |

| Molecular Weight | 124.14 g/mol [1][2][6] |

| Appearance | Clear pink-red to colorless liquid[3][4][6] |

| Odor | Phenolic, caramel-like[6][7] |

| Melting Point | -17 °C (<1.4 °F)[1][3][6][7][8][9] |

| Boiling Point | 243-246 °C @ 760 mmHg; 113-115 °C @ 5 mmHg[6][7][8][9][10] |

| Density | 1.131 g/mL at 25 °C[4][7][8][9][10] |

| Refractive Index | n20/D 1.552[4][7][8][9][10] |

| Solubility | Soluble in water, ethanol, and ether.[5] Slightly soluble in chloroform (B151607) and ethyl acetate.[7][8][9] |

| Flash Point | >112 °C (>233.6 °F) |

Table 2: Chemical Properties of 3-Methoxyphenol

| Property | Value |

| pKa | 9.65 at 25 °C[7][8][9][11][12] |

| LogP | 1.340[7] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Methoxyphenol.

Table 3: Spectroscopic Data for 3-Methoxyphenol

| Data Type | Details |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) ppm[13] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 ppm[13] |

| Kovats Retention Index | Standard non-polar: 1211, 1206.9; Standard polar: 2086[1] |

Reactivity and Synthesis

Reactivity

As a phenol derivative, 3-Methoxyphenol's reactivity is largely influenced by the electron-donating effects of both the hydroxyl and methoxy groups, which activate the aromatic ring towards electrophilic substitution. The atmospheric reactivity of methoxyphenols has been a subject of study, with reactions involving OH and NO₃ radicals being primary degradation pathways.[14][15] The mechanism for these reactions often involves H-abstraction or the formation of radical adducts.[14][15]

The positional isomerism of methoxyphenols also affects their interaction with catalysts. For instance, unlike its ortho and para isomers, 3-methoxyphenol adsorbs onto a RANEY® Ni catalyst in a tilted orientation, preventing strong interaction between the methoxy C-O bond and the catalyst surface.[16]

Synthesis

A common and well-established method for synthesizing 3-Methoxyphenol is through the selective methylation of resorcinol using dimethyl sulfate (B86663).[4][17] This method is favored due to its accessible raw materials and relatively straightforward operation.[17]

Caption: Synthesis workflow for 3-Methoxyphenol from resorcinol.

Experimental Protocols

1. Synthesis of 3-Methoxyphenol via Selective Methylation of Resorcinol

This protocol is adapted from an optimized process using a phase transfer catalyst.[17]

-

Materials:

-

Resorcinol (11g, 0.1 mol)

-

Dimethyl sulfate (15.1g, 0.12 mol)

-

Tetrabutylammonium bromide (TBAB) (0.5g)

-

Toluene (75 mL)

-

Sodium hydroxide (2 mol/L solution, 50 mL)

-

Ice acetic acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Charge a 250 mL three-necked flask with 11g of resorcinol, 0.5g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.[17]

-

Stir the mixture and heat to 80°C.[17]

-

Add 15.1g of dimethyl sulfate dropwise to the reaction mixture.[17]

-

Maintain the reaction at 80°C for 8 hours after the addition is complete.[17]

-

Cool the mixture to room temperature.

-

Adjust the pH to a weak acidity using ice acetic acid.[17]

-

Separate the organic phase. Extract the aqueous phase with an additional 25 mL of toluene.[17]

-

Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.[17]

-

Dry the organic layer over anhydrous sodium sulfate.[17]

-

Remove the toluene solvent under reduced pressure.

-

Purify the crude product by reduced pressure distillation, collecting the fraction at 115-118°C (0.67 kPa) to yield the final product.[17]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and purity of the synthesized 3-Methoxyphenol.

-

Instrumentation: 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR Spectrometer.

-

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. Expected chemical shifts are approximately 7.13 (t), 6.50-6.41 (m), 5.34 (s, -OH), and 3.77 (s, -OCH₃) ppm.[13]

-

Acquire the ¹³C NMR spectrum. Expected chemical shifts are approximately 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, and 55.3 ppm.[13]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.

-

Caption: Relationship between structure and chemical properties.

Applications

3-Methoxyphenol is a valuable building block in organic chemistry with several key applications:

-

Chemical Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including antioxidants and pharmaceuticals.[4] It is notably used in the production of C(4) symmetric calix[17]resorcinarene, 2-nitroso-5-methoxyphenol, and 6-methoxy-2(3H)-benzoxazolone.[10]

-

Analytical Standard: It is employed as an analytical standard for determining its presence in food and beverage products like wine and coffee, as well as in environmental samples such as wood and smoke, typically using gas chromatography (GC) based methods.[4]

-

Wood Preservation: Its antimicrobial properties make it effective in wood treatment formulations, helping to prevent decay.[3]

Safety Information

3-Methoxyphenol is a hazardous substance and requires careful handling.

-

Hazards: It is toxic in contact with skin, harmful if swallowed or inhaled, and causes serious eye damage and skin irritation.[18] It may also cause respiratory irritation.[18]

-

Precautions: When handling, use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. Work in a well-ventilated area or outdoors.[18] Avoid breathing vapors or mist.[18] Wash hands and any exposed skin thoroughly after handling.[18]

-

Transportation: It is classified as a toxic liquid, organic, n.o.s., under UN number 2810, Hazard Class 6.1.[18]

References

- 1. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 3-Methoxyphenol price,buy 3-Methoxyphenol - chemicalbook [chemicalbook.com]

- 8. 3-Methoxyphenol CAS#: 150-19-6 [m.chemicalbook.com]

- 9. 150-19-6 CAS MSDS (3-Methoxyphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-甲氧基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemistryindailylife.quora.com [chemistryindailylife.quora.com]

- 12. quora.com [quora.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Atmospheric Reactivity of Methoxyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Page loading... [guidechem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

3-Methoxyphenyl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Methoxyphenol (B1666288) (also known as m-guaiacol or resorcinol (B1680541) monomethyl ether), a phenolic compound of significant interest in various scientific and industrial fields. While the initial query mentioned "3-Methoxyphenyl," this term describes a chemical moiety rather than a specific compound. This guide focuses on 3-Methoxyphenol, the most probable compound of interest, given its diverse biological activities and applications as a synthetic building block. We will delve into its chemical properties, synthesis, biological activities with a focus on its antioxidant and anti-inflammatory effects, and its potential mechanisms of action, including the modulation of key cellular signaling pathways.

Core Data Presentation

Physicochemical Properties of 3-Methoxyphenol

| Property | Value | Reference(s) |

| CAS Number | 150-19-6 | [1][2] |

| Molecular Formula | C₇H₈O₂ | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or pinkish liquid | |

| Boiling Point | 243 °C (lit.) | |

| Melting Point | -17 °C | |

| Density | 1.131 g/mL at 25 °C (lit.) | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. |

Biological Activities of Methoxyphenyl Compounds

The this compound moiety is a common feature in a variety of biologically active molecules. While specific quantitative data for 3-methoxyphenol's activity across all assays is not extensively available in publicly accessible literature, the following table presents data for related methoxyphenyl-containing compounds to provide a comparative context for its potential efficacy.

| Biological Activity | Compound | Assay | IC₅₀ (µM) | Reference(s) |

| Antioxidant | Ferulic acid (a methoxyphenol) | DPPH Radical Scavenging | 25.0 - 60.0 | [1] |

| Anti-inflammatory | Pterostilbene | Inhibition of NO production | ~20 | [3] |

| Tyrosinase Inhibition | 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Murine Tyrosinase Inhibition | 12 | [4] |

| Anticancer | Bromo-methoxyphenyl derivative (2-Phenylacrylonitrile) | Cytotoxicity (HCT116 cells) | 0.0059 |

Experimental Protocols

Synthesis of 3-Methoxyphenol from Resorcinol

Principle: This method involves the selective mono-methylation of resorcinol using dimethyl sulfate (B86663) in the presence of a base.

Materials:

-

Resorcinol

-

10% Sodium hydroxide (B78521) solution

-

Dimethyl sulfate

-

Diethyl ether

-

Dilute sodium carbonate solution

-

Calcium chloride

-

Three-necked flask, reflux condenser, stirrer, internal thermometer, dropping funnel

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide to 1 mole of resorcinol with stirring.

-

While vigorously stirring and maintaining the temperature below 40 °C (using a water bath for cooling), add 1 mole of dimethyl sulfate dropwise.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.

-

Cool the mixture and separate the organic layer.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution, followed by water.

-

Dry the organic phase with anhydrous calcium chloride.

-

Fractionally distill the dried organic phase to obtain 3-methoxyphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][5]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (3-Methoxyphenol) dissolved in methanol (B129727) at various concentrations

-

Methanol (as blank)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to respective wells.

-

Add 100 µL of methanol to the blank wells.

-

Add 100 µL of the positive control solution to its designated wells.

-

To all wells, add 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Cell-Based Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

Principle: This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (3-Methoxyphenol)

-

Griess Reagent

-

Nitrite (B80452) standard solution

-

96-well cell culture plate

-

Cell incubator (37 °C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-methoxyphenol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with the nitrite standard solution. The reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory activity.

Signaling Pathways and Logical Relationships

While direct studies on the specific signaling pathways modulated by 3-methoxyphenol are limited, the broader class of methoxylated phenols and polyphenols are known to exert their biological effects through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9] It is plausible that 3-methoxyphenol shares similar mechanisms of action.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[7][10] Phenolic compounds have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.[7][8]

Caption: Proposed inhibitory effect of 3-methoxyphenol on the MAPK signaling pathway.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[9] Many phenolic compounds exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.[3][9]

Caption: Proposed inhibitory effect of 3-methoxyphenol on the NF-κB signaling pathway.

Experimental Workflow for Studying Signaling Pathway Modulation

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol | MDPI [mdpi.com]

- 4. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxyphenol (CAS 150-19-6), a key intermediate in the synthesis of pharmaceuticals and flavorings such as vanillin.[1][2] This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows and diagrams to support research and development activities.

Physicochemical Properties of 3-Methoxyphenol

3-Methoxyphenol, also known as m-guaiacol or resorcinol (B1680541) monomethyl ether, is a phenolic compound with a methoxy (B1213986) group at the 3-position.[3] It typically appears as a clear, colorless to light yellow or pink-red liquid at room temperature.[1][4][5]

Table 1: General Physicochemical Properties of 3-Methoxyphenol

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂ | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Clear, pink to red liquid with a phenolic, caramel-like odor | [4] |

| Melting Point | -17 °C to <1.4 °F | [1][6] |

| Boiling Point | 244 °C (at 760 mmHg); 113-115 °C (at 5 mmHg) | [2][7] |

| Density | 1.131 g/mL at 25 °C | [7] |

| pKa | 9.65 at 25 °C | [1][4] |

| LogP (Octanol/Water) | 1.340 | [1] |

Solubility of 3-Methoxyphenol

The solubility of 3-Methoxyphenol is a critical parameter for its application in synthesis, formulation, and biological studies. Temperature and the nature of the solvent are key factors influencing its solubility.[8]

Quantitative solubility data for 3-Methoxyphenol in a wide range of solvents is limited in publicly available literature. The following table summarizes the available information.

Table 2: Solubility of 3-Methoxyphenol in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Water | Slightly soluble / Partly soluble | Room Temperature | [1][4][9] |

| Ethanol | Soluble | Not Specified | [4] |

| Ether | Soluble | Not Specified | [4] |

| Acetone | Highly Soluble | Not Specified | [8] |

| Ethyl Acetate | Slightly Soluble / Highly Soluble | Not Specified | [1][8] |

| Chloroform | Slightly Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (805.54 mM) | Not Specified | [10] |

Note: "Slightly soluble" and "Soluble" are qualitative terms from the cited sources. Further experimental determination is required for precise quantitative values.

This protocol is based on the widely used shake-flask method, consistent with OECD Guideline 105 for water solubility, and can be adapted for organic solvents.[5][9][11][12]

Objective: To determine the saturation solubility of 3-Methoxyphenol in a given solvent at a specific temperature.

Materials:

-

3-Methoxyphenol (purity ≥ 99%)

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation:

-

Equilibrate the solvent and the thermostatically controlled shaker bath to the desired temperature (e.g., 25 °C).

-

Prepare a calibration curve for 3-Methoxyphenol using the chosen analytical method.

-

-

Equilibration:

-

Add an excess amount of 3-Methoxyphenol to a known volume of the solvent in a sealed flask. The excess solid/liquid phase should be clearly visible.

-

Place the flask in the shaker bath and agitate at a constant speed for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24 to 48 hours).[5]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the mixture to settle for at least 24 hours at the constant temperature to allow for phase separation.

-

Carefully withdraw a sample from the supernatant (the saturated solution) using a pipette or syringe.

-

To remove any undissolved micro-particles, centrifuge the sample or filter it through a syringe filter that has been pre-saturated with the solution to avoid loss of analyte due to adsorption.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the range of the analytical calibration curve.

-

Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Methoxyphenol.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

-

Workflow Diagram:

Stability of 3-Methoxyphenol

3-Methoxyphenol is generally stable under normal temperature and pressure. However, its stability can be influenced by environmental factors such as light, pH, and temperature, which is a common characteristic of phenolic compounds.[8] For pharmaceutical applications, rigorous stability testing is required.[7]

-

General Stability: Stable under recommended storage conditions (room temperature, sealed, in a dry and dark place).[1][4]

-

Thermal Decomposition: In the absence of oxygen, thermal decomposition of methoxyphenols can yield phenol (B47542) and hydroxyphenols.[13]

-

Photodegradation: Studies on methoxyphenols indicate that they undergo photochemical decay, with degradation rates influenced by the wavelength of light and the presence of other substances like nitrates.[14][15] The degradation of phenolic compounds via photocatalysis often follows first-order kinetics.[16]

Table 3: Factors Affecting the Stability of 3-Methoxyphenol

| Factor | Effect on Stability | Comments | Reference |

| Temperature | Elevated temperatures can accelerate degradation. | Store at recommended temperatures (e.g., 4°C for long-term storage). | [8][10] |

| Light | Exposure to light, especially UV, can induce photo-oxidation. | Store in a dark place or in light-resistant containers. | [1][8] |

| pH | Phenolic compounds are generally more stable in acidic conditions (pH 3-6). | Stability decreases in neutral to alkaline environments due to auto-oxidation. | [8] |

| Oxygen | The presence of oxygen is critical for oxidative degradation. | Store in well-sealed containers, potentially under an inert atmosphere. | [8] |

This protocol provides a framework for assessing the stability of 3-Methoxyphenol under various stress conditions, based on ICH Q1A guidelines.[7][17]

Objective: To evaluate the stability of 3-Methoxyphenol under conditions of elevated temperature, humidity, and light exposure.

Materials:

-

3-Methoxyphenol (purity ≥ 99%)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers (e.g., amber glass vials)

-

Validated stability-indicating HPLC method for the quantification of 3-Methoxyphenol and its degradation products.

Procedure:

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve 3-Methoxyphenol in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH) and store at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze for degradation.

-

Oxidative Degradation: Dissolve 3-Methoxyphenol in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature. Sample and analyze at set intervals.

-

Thermal Degradation: Expose solid or liquid 3-Methoxyphenol to high temperatures (e.g., 60°C, 80°C) and analyze at various time points.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18] A dark control sample should be stored under the same conditions but protected from light.

-

-

Accelerated and Long-Term Stability Studies:

-

Place samples of 3-Methoxyphenol in appropriate containers and store them in stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated) and analyze for purity, potency, and degradation products.[19]

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from any degradation products.

-

Monitor for changes in physical appearance, assay (concentration), and the formation of impurities.

-

-

Data Evaluation:

-

Plot the assay of 3-Methoxyphenol against time for each storage condition to determine the degradation kinetics (e.g., zero-order or first-order).

-

Calculate the degradation rate constant (k) and the shelf-life or re-test period.

-

Role of 3-Methoxyphenol in Chemical Pathways and Reactions

3-Methoxyphenol is a versatile building block in organic synthesis and exhibits antioxidant properties characteristic of phenolic compounds.

Phenolic compounds like 3-Methoxyphenol act as antioxidants primarily by scavenging free radicals. This can occur through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[20][21] The hydroxyl group on the benzene (B151609) ring is crucial for this activity, as it can donate a hydrogen atom to a free radical, thereby neutralizing it.[22]

3-Methoxyphenol is a key starting material for the synthesis of a variety of more complex molecules. A prominent example is its use in the production of vanillin.[1][2] It is also used in the synthesis of various pharmaceutical intermediates and other fine chemicals.[23]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. books.google.cn [books.google.cn]

- 6. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. filab.fr [filab.fr]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 16. mdpi.com [mdpi.com]

- 17. database.ich.org [database.ich.org]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 19. ema.europa.eu [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 3-Methoxyphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxyphenyl moiety is a prevalent structural motif in a diverse array of biologically active compounds, demonstrating a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities associated with this compound derivatives, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways to facilitate further research and drug development endeavors.

Biological Activities and Quantitative Data

The this compound scaffold has been incorporated into numerous molecular frameworks, leading to compounds with significant therapeutic potential. The biological activities of these derivatives are summarized below, with quantitative data presented in structured tables for ease of comparison.

Anticancer Activity

Derivatives containing the this compound group have exhibited notable cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and cell cycle progression.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Trimethoxyphenyl-based analogues | HepG2 (Hepatocellular carcinoma) | 1.38 - 3.21 | [1] |

| 1,3,4-Thiadiazole derivatives | MCF-7 (Breast cancer) | 73.56 (at 100 µM) | [2] |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma) | More cytotoxic than against MDA-MB-231 | [3] |

| 3-phenylcoumarin derivatives | MAO-B | 0.056 |

Table 1: Anticancer activity of selected this compound derivatives.

Antioxidant Activity

Several this compound derivatives have demonstrated potent antioxidant properties, primarily evaluated through their ability to scavenge free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

| Compound Class | Assay | Activity | Reference |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | DPPH | 1.37 times higher than ascorbic acid | [3] |

Table 2: Antioxidant activity of selected this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been linked to the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrazole-bearing methylamine (B109427) derivatives | COX-2 | 1.79 - 2.51 | 65.75 - 72.73 | [4] |

| 2-(trimethoxyphenyl)-thiazoles | COX-2 | 23.26 | 9.24 | [5] |

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin (B15479496) inhibition | Significant at 2.5 and 5 mg/kg | - | [6] |

Table 3: Anti-inflammatory activity of selected this compound derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been established against a range of bacterial and fungal strains, with the minimum inhibitory concentration (MIC) being a key parameter.

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Quinazolinone derivatives | Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus faecalis, Pseudomonas aeruginosa, Candida albicans | 6 - 12 | [7] |

| Trimethoxyphenyl benzoxazole (B165842) derivatives | Gram-positive and Gram-negative bacteria, Fungi | 0.0156 - 0.5 | [8] |

Table 4: Antimicrobial activity of selected this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant activity of compounds.[9]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[7]

-

Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.[7]

-

Reaction Mixture: Add a specific volume of the test sample solution to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH).[10]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[7]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[11]

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of compounds on the two isoforms of the COX enzyme.[14]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

Enzyme and Cofactor Preparation: Prepare solutions of COX-1 and COX-2 enzymes, heme, and any other necessary cofactors in a suitable buffer (e.g., Tris-HCl).[14]

-

Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) for a defined period at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., a solution of stannous chloride).

-

Detection: Measure the product formation, typically prostaglandin E2 (PGE2), using an ELISA kit or by monitoring the oxidation of a colorimetric substrate.[14]

-

IC50 Calculation: The IC50 value is determined from the dose-response curve of percentage inhibition versus inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][15]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[15]

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[15]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[4]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Key Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[18] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: The canonical NF-κB signaling pathway.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in both inflammation and cancer.[8][19] Its constitutive activation is a hallmark of many cancers.

Caption: The JAK-STAT3 signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for drug discovery.

Conclusion

The this compound moiety represents a versatile and valuable scaffold in medicinal chemistry. The derivatives discussed in this guide exhibit a wide range of promising biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of the structure-activity relationships and optimization of lead compounds bearing the this compound group hold significant promise for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. deepdyve.com [deepdyve.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. marinebiology.pt [marinebiology.pt]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The 3-Methoxyphenyl Group: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methoxyphenyl moiety is a ubiquitous and highly versatile building block in the toolkit of synthetic organic chemists. Its unique electronic and steric properties, conferred by the meta-disposed electron-donating methoxy (B1213986) group, allow for a diverse array of chemical transformations, making it a key component in the synthesis of complex molecules, natural products, and a multitude of pharmaceutically active compounds. This technical guide provides a comprehensive overview of the reactivity of the this compound group, detailing key synthetic transformations, experimental protocols, and its application in the synthesis of notable drug molecules.

Core Reactivity and Synthetic Applications

The reactivity of the this compound group is largely dictated by the electronic influence of the methoxy substituent. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the meta-positioning of the methoxy group in the this compound scaffold leads to a unique reactivity pattern that can be strategically exploited in multi-step syntheses.

Electrophilic Aromatic Substitution

The methoxy group strongly activates the aromatic ring towards electrophilic attack. While it is an ortho, para-director, the substitution pattern on a this compound substrate will be influenced by the directing effects of other substituents present on the ring.

Table 1: Electrophilic Aromatic Substitution Reactions Involving this compound Derivatives

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene (B93181) | 3-Chloropropionic acid, Polyphosphoric acid (PPA), 35°C, 30 min | 1-(2,4-Dimethoxyphenyl)-3-chloropropan-1-one | Not specified | |

| Bromination | 3-Methoxyacetophenone | N-Bromosuccinimide (NBS), Ethyl acetate, Room temperature, 3h | 2-Bromo-1-(this compound)ethan-1-one | 75-81 | [1] |

Directed Ortho-Metalation (DoM)

The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent.[2] This allows for the regioselective introduction of a wide range of electrophiles. In 3-substituted methoxyarenes, this directed lithiation provides a powerful tool for further functionalization of the aromatic ring.

Table 2: Directed Ortho-Metalation of Methoxy-substituted Arenes

| Substrate | Reagents and Conditions | Electrophile | Product | Yield (%) | Reference |

| Anisole | n-BuLi, TMEDA | CO2, then H+ | 2-Methoxybenzoic acid | High | [2] |

| 1,3-Dimethoxybenzene | n-BuLi, Et2O | DMF, then H+ | 2,6-Dimethoxybenzaldehyde | ~70 | General protocol |

Cross-Coupling Reactions

This compound derivatives, particularly halides and boronic acids, are excellent partners in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C and C-N bonds, enabling the synthesis of complex biaryl and arylamine structures.

The Suzuki coupling of 3-methoxyphenylboronic acid with aryl halides is a widely used method for the formation of biaryl linkages.

Table 3: Suzuki Coupling Reactions with 3-Methoxyphenylboronic Acid

| Aryl Halide | Catalyst and Conditions | Product | Yield (%) | Reference |

| 3-Bromo-N,N-dimethylaniline | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80°C | 3'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-amine | 95 | General protocol |

The Buchwald-Hartwig amination allows for the formation of C-N bonds between 3-haloanisoles and various amines, providing access to a wide range of substituted anilines.

Table 4: Buchwald-Hartwig Amination of 3-Haloanisoles

| Amine | Catalyst and Conditions | Product | Yield (%) | Reference |

| Cyclohexane-1,2-diamine | [Pd2(dba)3], (±)-BINAP, NaOBu-t, Toluene, 80°C, 4h | N,N'-Bis(this compound)cyclohexane-1,2-diamine | 60 | [3] |

Synthesis of Heterocycles

The this compound group is a key precursor in the synthesis of various heterocyclic systems, particularly isoquinolines, through classical reactions like the Pictet-Spengler and Bischler-Napieralski reactions.

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. 3-Methoxyphenethylamine is a common starting material for the synthesis of tetrahydroisoquinolines.[4][5][6][7][8][9]

This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent like phosphoryl chloride.[4]

Application in Drug Synthesis

The this compound scaffold is a prominent feature in numerous blockbuster drugs. Its presence often contributes to the molecule's pharmacological activity and metabolic stability.

Tramadol Synthesis

Tramadol, a widely used analgesic, features a this compound group attached to a cyclohexanol (B46403) ring. A key step in its synthesis involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-(dimethylaminomethyl)cyclohexanone.[2]

Caption: Synthetic workflow for Tramadol.

Tapentadol Synthesis

Tapentadol, another potent analgesic, also incorporates the this compound moiety. One synthetic route involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with a propanone derivative, followed by a series of transformations including demethylation of the methoxy group to the corresponding phenol.[4][10][11][12]

Caption: A synthetic pathway to Tapentadol.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 3-Bromoanisole

Materials:

-

3-Bromoanisole (1.0 equiv)

-

Amine (1.2 equiv)

-

[Pd2(dba)3] (0.01 equiv)

-

(±)-BINAP (0.015 equiv)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd2(dba)3], (±)-BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Add 3-bromoanisole and the amine to the tube, followed by anhydrous toluene.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(this compound)amine.

General Procedure for Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

Materials:

-

1,3-Dimethoxybenzene (1.0 equiv)

-

Acyl chloride or anhydride (1.1 equiv)

-

Anhydrous aluminum chloride (AlCl3) (1.2 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride to the suspension with stirring.

-

Add a solution of 1,3-dimethoxybenzene in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the acylated product.

O-Demethylation of a this compound Derivative using Boron Tribromide (BBr3)

Materials:

-

This compound substrate (1.0 equiv)

-

Boron tribromide (1.0 M solution in DCM) (1.2-1.5 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the this compound substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the BBr3 solution dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the time required as determined by TLC monitoring.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the corresponding phenol.

Conclusion

The this compound group is a cornerstone building block in organic synthesis, offering a rich and diverse reactivity profile. Its utility is demonstrated in a wide range of transformations, from classical electrophilic substitutions to modern cross-coupling and cyclization reactions. The strategic incorporation of this moiety has been pivotal in the successful synthesis of numerous complex natural products and life-changing pharmaceuticals. A thorough understanding of its reactivity and the judicious application of the synthetic methodologies outlined in this guide will continue to empower researchers and scientists in the development of novel molecules with significant scientific and therapeutic impact.

References

- 1. Negishi Coupling [organic-chemistry.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Isoquinoline synthesis [quimicaorganica.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler_reaction [chemeurope.com]

- 7. The Pictet-Spengler Reaction [ebrary.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Deep Dive into 3-Methoxyphenyl: A Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational analysis of the 3-methoxyphenyl moiety, a key structural component in numerous pharmacologically active compounds. By leveraging quantum chemical calculations, this document offers insights into the electronic structure, spectroscopic properties, and reactivity of this compound, providing a valuable resource for in silico drug design and development.

Electronic and Structural Properties

The electronic and structural characteristics of the this compound group are fundamental to its chemical behavior and interactions with biological targets. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian.[1] A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[2][3] The initial molecular geometry can be constructed using software like Avogadro and then optimized to find the minimum energy conformation.[1]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.[4][5] A smaller gap suggests higher reactivity and polarizability.[4] For this compound derivatives, the HOMO is often distributed over the phenyl ring and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack, while the LUMO is typically located over the aromatic ring, signifying the region susceptible to nucleophilic attack.[4]

Table 1: Calculated Electronic Properties of a Representative this compound Derivative

| Parameter | Value (eV) | Reference |

| HOMO Energy | -6.25 | [4] |

| LUMO Energy | -1.50 | [4] |

| HOMO-LUMO Gap (ΔE) | 4.75 | [4] |

| Ionization Potential | 6.25 | [6] |

| Electron Affinity | 1.50 | [6] |

| Electronegativity (χ) | 3.875 | [4] |

| Chemical Hardness (η) | 2.375 | [4] |

| Chemical Potential (μ) | -3.875 | [4] |

| Electrophilicity Index (ω) | 3.16 | [4] |

Note: These values are illustrative and can vary depending on the specific this compound-containing molecule and the computational method used.

Spectroscopic Analysis

Computational methods provide valuable insights into the spectroscopic signatures of molecules, aiding in their experimental characterization.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.9608 for B3LYP) to better match experimental data obtained from FT-IR and FT-Raman spectroscopy.[2] The analysis of vibrational modes, with the aid of Potential Energy Distribution (PED) calculations, allows for the precise assignment of spectral bands to specific molecular motions.[7][8]

Table 2: Key Vibrational Frequencies and Assignments for a this compound Moiety

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |

| O-CH₃ asymmetric stretching | 2977 | 2947 | [2] |

| O-CH₃ symmetric stretching | 2838 | 2834 | [2] |

| C-H (aromatic) stretching | 3100-3000 | 3087-3015 | [9][10] |

| C=C (aromatic) stretching | 1650-1430 | 1624-1482 | [11] |

| C-O-C asymmetric stretching | 1251 | 1233 | [10] |

| C-O-C symmetric stretching | 1048 | 1026 | [10] |

UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules.[3] The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions, which are often of the π → π* and n → π* type.[3]

Reactivity and Interaction Analysis

Understanding the reactivity and non-covalent interactions of the this compound group is vital for predicting its behavior in chemical reactions and biological systems.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and intramolecular interactions.[12] It allows for the quantification of charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding hyperconjugative and conjugative interactions that stabilize the molecule.[10] The analysis of interactions between Lewis-type (bonding or lone pair) NBOs and non-Lewis-type (antibonding or Rydberg) NBOs reveals the delocalization of electron density.[12]

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule.[2] It is a valuable tool for identifying the electrophilic and nucleophilic sites.[13] For this compound, the region around the oxygen atom of the methoxy group typically shows a negative potential (red/yellow), indicating a site prone to electrophilic attack, while the aromatic protons exhibit a positive potential (blue), suggesting sites for nucleophilic interaction.[3]

Experimental and Computational Protocols

Protocol 1: DFT-Based Molecular Modeling and Spectroscopic Analysis

-

Molecule Construction: Build the this compound derivative using a molecular editor like Avogadro.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[2]

-

Frequency Calculation: At the optimized geometry, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.[2]

-

Spectra Analysis: Visualize the calculated FT-IR and FT-Raman spectra and compare them with experimental data. Assign the vibrational modes based on PED analysis.

-

Electronic Properties: From the output of the DFT calculation, extract the HOMO and LUMO energies and calculate the various electronic properties as listed in Table 1.

-

UV-Vis Spectrum Simulation: Perform a TD-DFT calculation at the optimized geometry to predict the electronic absorption spectrum.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational analysis of this compound.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

References

- 1. DFT analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) in gas phase - Mendeley Data [data.mendeley.com]

- 2. researchgate.net [researchgate.net]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. openaccesspub.org [openaccesspub.org]

- 9. ias.ac.in [ias.ac.in]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. NBO [cup.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Reactions and Mechanisms Involving the 3-Methoxyphenyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxyphenyl group, a common structural motif in organic chemistry, is integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Its chemical behavior is primarily governed by the electronic properties of the methoxy (B1213986) (-OCH₃) group. The oxygen's lone pairs exert a strong electron-donating resonance (+M) effect, which activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. Concurrently, the oxygen's high electronegativity results in a weaker electron-withdrawing inductive (-I) effect. This interplay of electronic effects dictates the regioselectivity and reactivity of the this compound moiety in numerous chemical transformations. These application notes provide detailed protocols and mechanistic insights into the key reactions involving this versatile functional group.

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. The substitution reactions are directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6). Compared to benzene, anisole (B1667542) and its derivatives react much more rapidly in EAS reactions.[1][2]

General Mechanism

The mechanism proceeds via a two-step addition-elimination pathway. The electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy group, which provides significant stabilization. A subsequent deprotonation step by a weak base restores the aromaticity of the ring.

Figure 1: General mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol: Nitration of Anisole

This protocol describes the nitration of anisole, a model for 3-substituted methoxybenzene compounds, to yield a mixture of ortho- and para-nitroanisole.[3] The para isomer is typically the major product.[3]

Materials:

-

Anisole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-